14-Iodotetradecanoic acid
Description
Contextualization of Long-Chain Fatty Acid Analogs in Advanced Biochemical Investigations
Long-chain fatty acids (LCFAs) are fundamental molecules in cellular metabolism, serving as primary energy sources, essential components of membrane structures, and precursors for signaling molecules. asm.org In biomedical research, understanding the intricate pathways of LCFA uptake, transport, and metabolism is crucial for elucidating the pathophysiology of various diseases, including metabolic disorders and cardiovascular conditions. nih.gov To probe these complex biological processes, scientists utilize long-chain fatty acid analogs, which are synthetic molecules designed to mimic the behavior of their natural counterparts. acs.org
These analogs are often modified in ways that allow for their detection and tracking within biological systems. Modifications can include the introduction of a reporter group, such as a fluorescent tag or a radionuclide, which enables visualization and quantification. plos.org For instance, fluorescently labeled fatty acid analogs like BODIPY-C12 have been instrumental in studying fatty acid uptake and storage in various cell types. plos.org Other modifications may be designed to alter the metabolic fate of the analog, causing it to be trapped within a specific metabolic pathway, thereby providing a snapshot of metabolic activity. snmjournals.org
The rationale for using analogs lies in their ability to act as tracers, providing insights that are often not achievable by studying the endogenous fatty acids alone. jointcommission.org They allow for real-time tracking and measurement of metabolic fluxes in living organisms (in vivo) and in isolated tissues or cells (in vitro). snmjournals.org The structural characteristics of these analogs, such as chain length and the position of modifications, are critical determinants of their biological behavior and specificity. snmjournals.orgnih.gov Researchers have developed a diverse array of analogs to investigate different facets of fatty acid metabolism, from transport across cell membranes to enzymatic processing within organelles like mitochondria. nih.govacs.org
Historical Development and Evolution of Iodinated Fatty Acids as Investigative Probes in Metabolic Research
The use of halogenated fatty acids, particularly iodinated fatty acids, as probes in metabolic research has a rich history rooted in the need for non-invasive methods to study organ function, especially that of the heart. researchgate.net The heart muscle preferentially uses long-chain fatty acids as its energy source, making radiolabeled fatty acids a logical choice for assessing myocardial metabolism. snmjournals.orgresearchgate.net
Early investigations in the mid-20th century laid the groundwork for this field. One of the pioneering efforts involved the radioiodination of oleic acid with Iodine-131 to study its distribution and metabolism. researchgate.net This led to the development of various radioiodinated fatty acids for myocardial imaging. researchgate.net The initial straight-chain iodinated fatty acids, while promising, faced challenges such as rapid metabolism and the release of free iodide, which could obscure imaging results. researchgate.net
This led to the evolution of more sophisticated analogs. To enhance myocardial retention and improve imaging quality, researchers developed modified fatty acids. One significant advancement was the introduction of a phenyl group at the terminus of the fatty acid chain, as seen in 15-(p-iodophenyl)pentadecanoic acid (IPPA). snmjournals.orgnih.gov This modification was found to reduce the release of free radioiodide. snmjournals.org Another strategy involved introducing a methyl branch in the fatty acid chain to inhibit β-oxidation, the primary metabolic pathway for fatty acids. iaea.org This structural alteration slows down the breakdown of the analog in the myocardium, allowing for clearer and more stable imaging. iaea.org
The choice of the iodine isotope has also evolved. While early studies used Iodine-131, Iodine-123 became a more attractive option due to its more favorable physical properties for medical imaging, including its photon energy and half-life. iaea.org The development of these second-generation iodinated fatty acid analogs represented a significant step forward in the ability to non-invasively assess regional myocardial metabolism and detect diseases. iaea.orgmedscape.com
Fundamental Academic Significance of 14-Iodotetradecanoic Acid in Tracer Methodologies
This compound, a terminally iodinated saturated fatty acid, holds specific academic significance as a tool in tracer methodologies, particularly in the investigation of protein modification and metabolism. nih.gov As a myristic acid analog, it has been instrumental in elucidating the role of N-myristoylation, a lipid modification where myristic acid is attached to the N-terminal glycine (B1666218) of certain proteins. nih.gov This modification is crucial for the proper localization and function of these proteins. nih.gov
Research has demonstrated that this compound can be utilized by cellular machinery and incorporated into proteins in place of myristic acid. nih.gov A key example is its incorporation into the N-terminus of pp60v-src, the transforming protein of the Rous sarcoma virus. nih.gov Studies using a radio-labeled version of this compound ([ω-¹²⁵I]iodo-fatty acids) have shown that the modified pp60v-src protein still associates with cell membranes, both in vitro and in vivo. nih.gov This indicates that the cellular enzymes involved in myristoylation can tolerate the substitution of a terminal hydrogen atom with a larger iodine atom, and that the resulting modified protein retains its ability to localize to membranes.
The use of this compound and similar analogs allows researchers to probe the structural requirements of the myristoylation process and its impact on protein function. nih.gov By observing how these analogs are processed and how they affect the behavior of the modified protein, scientists can gain a deeper understanding of the contribution of the fatty acyl group to protein trafficking, processing, and function. nih.gov These findings underscore the utility of iodinated fatty acids like this compound as valuable molecular probes in cell biology and biochemistry. nih.gov
Research Findings on Iodinated Fatty Acid Analogs
The following table summarizes key research findings related to the use of iodinated fatty acid analogs in biomedical research.
| Analog | Research Focus | Key Finding | Reference(s) |
| This compound | Protein Myristoylation | Selectively incorporated into the N-terminus of pp60v-src both in vitro and in vivo, with the modified protein retaining membrane association. | nih.gov |
| 16-Iodohexadecanoic acid (IHDA) | Myocardial Metabolism Kinetics | In control hearts, early myocardial clearance was rate-limited by the diffusion of catabolites. | nih.gov |
| 15-(p-Iodophenyl)pentadecanoic acid (IPPA) | Myocardial Metabolism Kinetics | Showed slower back diffusion from the myocardium compared to IHDA, making its clearance kinetics more sensitive to the fatty acid oxidation rate. | nih.gov |
| 17-Iodoheptadecanoic acid | Myocardial Metabolism | Used to evaluate regional myocardial metabolism by analyzing time-activity curves. | iaea.org |
| 14-(p-Iodophenyl)-3-R,S-methyltetradecanoic acid | Myocardial Uptake | A methyl-branched analog developed to inhibit myocardial metabolism. | iaea.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
71736-21-5 |
|---|---|
Molecular Formula |
C14H27IO2 |
Molecular Weight |
354.27 g/mol |
IUPAC Name |
14-iodotetradecanoic acid |
InChI |
InChI=1S/C14H27IO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17) |
InChI Key |
PGUIWAWDJYGLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCI |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 14 Iodotetradecanoic Acid
Radiosynthesis of 14-Iodotetradecanoic Acid and its Isotopic Variants
The introduction of radioactive isotopes into the structure of this compound is fundamental for its use as a tracer in metabolic studies and for imaging purposes. Methodologies for radiolabeling can be broadly categorized into those that label the fatty acid carbon backbone and those that introduce a radioactive iodine atom.
Methodologies for Carbon-14 Radiolabeling of Fatty Acid Scaffolds
Carbon-14 (¹⁴C) is a beta-emitting radioisotope frequently used to trace the metabolic fate of fatty acids. springernature.com The labeling of fatty acid scaffolds with ¹⁴C provides a powerful tool to understand the pathways of carbon flux through lipid metabolic networks. springernature.com
A common precursor for the biosynthesis of fatty acids is [¹⁴C]acetate. springernature.com This labeled substrate can be introduced into in vivo or in vitro systems, where it is utilized in the de novo synthesis of fatty acids, including the 14-carbon backbone of tetradecanoic acid. springernature.comacs.org The incorporation of the ¹⁴C label can be quantified to measure the rate of fatty acid synthesis and turnover. springernature.com
Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are employed to separate and quantify the radiolabeled fatty acids produced. acs.orgresearchgate.net Further analysis can determine the specific position of the ¹⁴C label within the fatty acid chain, providing detailed insights into the metabolic pathways involved. acs.org For instance, the Schmidt degradation method can be used to determine if the carboxyl carbon is labeled, which is indicative of biosynthesis via fatty acid synthase (FAS). acs.org
Table 1: Common Precursors for ¹⁴C-Labeling of Fatty Acids
| Precursor | Application | Reference |
| [¹⁴C]acetate | Measuring flux of nascent fatty acids | springernature.com |
| [¹⁴C]glycerol | Tracing the glycerol (B35011) backbone of lipids | springernature.com |
Techniques for Radioiodination (e.g., Iodine-123, Iodine-125) at Terminal Positions of Fatty Acids
Radioiodination is the process of introducing a radioactive isotope of iodine, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I), into a molecule. acs.orgnih.gov These isotopes are valuable for single-photon emission computed tomography (SPECT) imaging. nih.gov For fatty acids like this compound, the radioiodine is typically attached at the terminal (omega) position.
Several methods are employed for radioiodination:
Isotopic Exchange: This technique involves the direct replacement of a stable iodine atom with a radioactive one. acs.org While straightforward, it can result in products with modest molar activity due to competition between the radioactive and non-radioactive species. acs.org The reaction is often performed at high temperatures, sometimes with the addition of catalysts like copper sulfate (B86663) to improve efficiency. acs.orgmdpi.com
Nucleophilic Substitution (Finkelstein Reaction): This method involves the displacement of a leaving group, such as a tosylate or mesylate, at the terminal position of the fatty acid with a radioiodide ion. acs.org
Electrophilic Iodination: This approach uses an electrophilic source of radioiodine to react with a suitable precursor. acs.org For terminally iodinated fatty acids, a common strategy is the iodination of a terminal phenyl group. iaea.org This can be achieved through methods like iododestannylation, where a trialkyltin precursor is reacted with an electrophilic radioiodine source. mdpi.com
Organoborane Chemistry: A rapid and mild method for radioiodination involves the reaction of organoboranes with radioiodide in the presence of a gentle oxidizing agent. snmjournals.org This technique offers high radiochemical yields and can be applied to a variety of unsaturated fatty acid precursors. snmjournals.org
The choice of radioiodination method depends on the specific precursor available, the desired radiochemical yield, and the required specific activity of the final product. researchgate.net
Chemical Precursor Synthesis and Reaction Pathway Optimization for Iodinated Fatty Acid Conjugates
The synthesis of suitable chemical precursors is a critical step in the production of radioiodinated fatty acids. For terminally iodinated fatty acids, this often involves the synthesis of a fatty acid with a functional group at the omega position that can be readily converted to an iodo group.
One common approach is to start with a commercially available lactone, such as γ-octadecanolactone, and open the ring using hydroiodic acid to introduce an iodine atom. cdnsciencepub.com However, this can lead to a mixture of isomers. cdnsciencepub.com
A more controlled synthesis involves starting with a diol, which can be selectively functionalized. For example, a long-chain α,ω-diol can be monoprotected, and the remaining hydroxyl group can be converted to an iodine. thieme-connect.com Alternatively, a ω-bromo fatty acid can be synthesized and then converted to the corresponding ω-iodo fatty acid via a Finkelstein reaction.
For radioiodination via electrophilic substitution on a terminal phenyl group, the precursor would be a fatty acid with a terminal phenyl ring, such as 15-phenylpentadecanoic acid. iaea.org This precursor can then be radioiodinated using methods like thallation followed by iodination or via a triazene (B1217601) intermediate. iaea.org
Optimization of the reaction pathway involves selecting the most efficient and high-yielding reactions for each step of the synthesis. This includes choosing appropriate protecting groups, reaction conditions (solvents, temperature, catalysts), and purification methods to ensure the final product is of high purity. google.comgoogleapis.com
Development of this compound Derivatives for Enhanced Research Specificity
To improve the utility of this compound in research, various derivatives have been developed. These modifications aim to enhance properties such as metabolic stability, tissue specificity, and the ability to probe different aspects of fatty acid metabolism.
Structural Modifications of the Fatty Acid Backbone and Terminal Functionalities
Modifications to the fatty acid backbone and terminal functionalities of this compound can significantly alter its biological behavior.
Methyl-Branching: Introducing a methyl group into the fatty acid chain, particularly at the β-position, can inhibit β-oxidation, the primary pathway for fatty acid breakdown. iaea.org This leads to prolonged retention of the fatty acid in tissues like the myocardium, making it a better imaging agent. iaea.org An example is the development of 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid (BMIPP). iaea.org
Terminal Phenyl Group: Attaching a phenyl group at the terminal position, to which the radioiodine is attached, provides a stable C-I bond and allows for well-established radioiodination chemistry. iaea.org
Heteroatom Insertion: Replacing a carbon atom in the fatty acid chain with a heteroatom, such as tellurium, has been explored to increase myocardial retention. iaea.org
ω-Alkynyl and ω-Azido Analogs: The introduction of terminal alkyne or azide (B81097) groups creates "clickable" fatty acids. researchgate.net These can be used in bioorthogonal chemistry to label and visualize lipid-modified proteins. researchgate.net
Table 2: Examples of Structural Modifications to Iodinated Fatty Acids
| Modification | Purpose | Example Compound | Reference |
| β-Methyl Branching | Inhibit β-oxidation, prolong tissue retention | 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid (BMIPP) | iaea.org |
| Terminal Phenyl Group | Stable radioiodine attachment | 15-(p-iodophenyl)pentadecanoic acid (IPPA) | iaea.org |
| Heteroatom Insertion | Increase myocardial retention | Tellurium-containing fatty acids | iaea.org |
| Terminal Alkyne | Bioorthogonal labeling | ω-Alkynyl fatty acids | researchgate.net |
Incorporation of Other Isotopes for Comparative Metabolic Studies
In addition to radiolabeling, the incorporation of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), into fatty acids is a powerful technique for metabolic research. nih.govresearchgate.net Stable isotope tracing, coupled with mass spectrometry, allows for the detailed analysis of fatty acid metabolism without the use of radioactivity. nih.govresearchgate.net
By using fatty acids labeled with different isotopes, researchers can conduct comparative studies to:
Trace Multiple Pathways Simultaneously: For example, by using a ¹³C-labeled fatty acid and a ¹⁴C-labeled glucose, the relative contributions of exogenous fatty acid uptake and de novo synthesis to the cellular lipid pool can be determined. nih.govresearchgate.net
Distinguish between Dietary Sources: The natural abundance of stable isotopes can sometimes be used to infer dietary sources of fatty acids. uwo.canih.gov
Study Isotope Effects: Comparing the metabolism of a deuterated fatty acid to its non-deuterated counterpart can provide insights into reaction mechanisms.
The combination of radioisotopes and stable isotopes in the study of this compound and its derivatives provides a comprehensive toolkit for elucidating the complex roles of fatty acids in health and disease. cambridge.org
Preclinical Metabolic Investigations and Tracer Kinetics of 14 Iodotetradecanoic Acid
Principles of Radiolabeling Application in Biological Systems and Preclinical Models
Radiolabeling is a fundamental technique in preclinical research, enabling the non-invasive study of biological processes in vivo. This involves incorporating a radioactive isotope into a molecule of interest, creating a radiotracer that can be tracked within a biological system. The application of radiolabeled compounds in preclinical models, such as small animals, provides invaluable insights into the pharmacokinetics, metabolism, and target engagement of novel therapeutic and diagnostic agents.
The core principle lies in the assumption that the radiolabeled molecule behaves identically to its non-labeled counterpart, allowing its distribution and metabolic fate to be monitored externally using imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). This methodology is crucial for understanding the in vivo behavior of substances like fatty acids, which are primary energy substrates for tissues such as the myocardium. osti.gov By radiolabeling fatty acids, researchers can investigate regional myocardial metabolism, providing a potential tool for detecting subtle metabolic differences that may indicate disease. iaea.org
Selection Rationale for Radioactive Isotopes in Tracer Studies (e.g., Carbon-14 versus Iodine Isotopes)
The choice of a radioactive isotope for a tracer study is dictated by several factors, including its physical properties (half-life, emission type, and energy), the biological question being addressed, and the imaging modality available.
Carbon-14 (¹⁴C) is a beta-emitter with a very long half-life (5730 years). Its primary advantage is that carbon is a fundamental component of all organic molecules. Replacing a stable carbon atom with ¹⁴C results in a tracer that is chemically identical to the endogenous molecule. This makes ¹⁴C-labeled compounds ideal for quantitative autoradiographic studies in animals to determine tissue concentration and metabolic fate with high precision. nih.gov For instance, β-methyl-1-¹⁴C-heptadecanoic acid has been used in rats to show its myocardial concentration over time. nih.gov However, the low-energy beta emissions of ¹⁴C are not suitable for in vivo imaging with clinical scanners like PET or SPECT.
Iodine Isotopes , particularly Iodine-123 (¹²³I), offer a compelling alternative for clinical imaging applications. iaea.org ¹²³I has a favorable half-life of 13.3 hours and emits gamma rays at 159 keV, which are ideal for SPECT imaging. iaea.org A variety of chemical methods exist to attach iodine to molecules like fatty acids. iaea.org While the introduction of a large iodine atom can sometimes alter the biological behavior of the parent molecule, structurally modified fatty acids with terminal iodine, often on a phenyl group, have been developed to minimize in vivo deiodination and preserve the tracer's metabolic characteristics. nih.gov This approach has been successfully used to study myocardial fatty acid metabolism in both animal models and humans. iaea.orgnih.gov
The selection between carbon and iodine isotopes, therefore, represents a trade-off between maintaining the exact chemical structure of the molecule (¹⁴C) and enabling non-invasive in vivo imaging in larger subjects, including humans (¹²³I). iaea.orgnih.gov
Quantitative Tracer Kinetic Modeling in Preclinical Research
Quantitative tracer kinetic modeling uses mathematical frameworks to analyze the dynamic data obtained from radiotracer studies, providing quantitative estimates of physiological processes. nih.govradiologykey.com This approach is essential for moving beyond qualitative observations to obtain absolute measurements of parameters like blood flow, receptor density, or metabolic rates. radiologykey.com The foundation of this analysis lies in the convolution principle, which relates the observed tissue time-activity curve to the arterial input function and the system's impulse response. nih.gov
Compartmental models are a cornerstone of tracer kinetic analysis, simplifying complex biological systems into a series of interconnected compartments. researchgate.netsnmjournals.org Each compartment represents a distinct physiological or biochemical state of the tracer, such as being in the blood, in the tissue as the free tracer, or metabolized into other products. snmjournals.org The movement of the tracer between these compartments is described by first-order rate constants. radiologykey.com
For radiolabeled fatty acids like 15-p-[iodine-125]iodophenylpentadecanoic acid (IPPA), a precursor to understanding tracers like 14-iodotetradecanoic acid, compartmental models have been applied to data from isolated rat hearts. snmjournals.org These models can differentiate between various metabolic fates of the fatty acid, including:
Back-diffusion: The tracer returns from the tissue to the blood. snmjournals.org
Esterification: The fatty acid is incorporated into complex lipids like triglycerides for storage. snmjournals.org
Oxidation: The fatty acid is broken down to produce energy, leading to the clearance of radiolabeled catabolites. snmjournals.org
By fitting the model to the measured time-activity curves, researchers can estimate the rate constants for each of these processes, providing a detailed picture of myocardial fatty acid metabolism. snmjournals.org
Mathematical frameworks are employed to derive physiologically meaningful parameters from the rate constants obtained through compartmental modeling. These frameworks allow for the calculation of substrate utilization rates, offering a quantitative measure of metabolic activity.
In studies of myocardial fatty acid metabolism, mathematical models have been developed to analyze the kinetics of tracers like ¹²³I-heptadecanoic acid in dog hearts. snmjournals.org These models often analyze the biphasic clearance of the radiotracer from the myocardium. The initial rapid phase is often interpreted as representing the oxidation of the fatty acid, while the slower phase is thought to reflect the turnover of the tracer stored in complex lipids. snmjournals.org
By applying these mathematical frameworks to data from isolated perfused hearts or intact animal models, it is possible to assess how different physiological or pathological conditions affect the rates of fatty acid uptake, oxidation, and storage. snmjournals.orgsnmjournals.org For example, such models have been used to investigate the effects of metabolic inhibitors on the kinetics of IPPA in isolated rat hearts. snmjournals.org
Research on Fatty Acid Metabolism utilizing this compound Analogs
Research into fatty acid metabolism has extensively used radioiodinated analogs to probe the intricate pathways of myocardial energy production. Since fatty acids are the primary fuel for the heart under normal conditions, alterations in their utilization can be an early sign of cardiac disease. oup.com Analogs of this compound, particularly those with structural modifications, have been instrumental in these investigations.
Myocardial Fatty Acid Oxidation Studies in Isolated Perfused Hearts and Intact Animal Models
Isolated perfused heart preparations and intact animal models are crucial platforms for studying myocardial fatty acid metabolism under controlled conditions. These models allow for the direct assessment of tracer uptake, metabolic fate, and clearance from the heart muscle, providing insights that are foundational for clinical applications.
Studies using analogs of this compound have provided significant findings. For instance, the synthesis and evaluation of 14-(p-[¹²⁵I]iodophenyl)-2-(R,S)-methyltetradecanoic acid in rats revealed that this alpha-methyl-branched fatty acid had lower heart uptake compared to its unbranched counterpart, 14-(p-[¹²⁵I]-iodophenyl)tetradecanoic acid . iaea.org This suggests that the position of structural modifications significantly impacts myocardial handling.
Another key analog, 14-(iodophenyl)-3-(R,S)methyltetradecanoic acid (I-PBMTA) , a beta-methyl branched-chain fatty acid, was designed to inhibit beta-oxidation. oup.comnih.gov In studies with mice, this tracer showed high concentration in the myocardium, with 16% of the injected dose per gram at 15 minutes post-injection. nih.gov In canine models, I-PBMTA demonstrated high myocardial extraction and prolonged retention, with a very low washout rate. oup.comnih.gov This "metabolic trapping" is a desirable characteristic for imaging, as it allows for the acquisition of high-quality SPECT images. oup.com The prolonged retention is a direct consequence of the methyl branching, which interferes with the enzymes responsible for beta-oxidation. nih.gov
In a comparative study in dogs, the metabolism of different radioiodinated fatty acids was assessed during ischemia (reduced blood flow) and hypoxia (reduced oxygen supply with normal flow). snmjournals.org While not specifically this compound, this study on similar compounds like 15-(p-[¹³¹I]-iodophenyl)pentadecanoic acid (pIPPA) and its dimethyl-branched analog (DMIPP) showed that under ischemic conditions, the peak activity of the tracers in the myocardium was significantly decreased. snmjournals.org However, the clearance half-time was prolonged for pIPPA, indicating reduced metabolic breakdown, a finding consistent with the known shift away from fatty acid oxidation during ischemia. snmjournals.orgsci-hub.se
The table below summarizes findings from preclinical studies on this compound analogs.
| Compound/Analog | Animal Model | Key Findings | Reference |
| 14-(p-[¹²⁵I]iodophenyl)-2-(R,S)-methyltetradecanoic acid | Rat | Showed lower heart uptake compared to the unbranched analog. | iaea.org |
| 14-(p-[¹²⁵I]-iodophenyl)tetradecanoic acid | Rat | Exhibited higher myocardial uptake compared to the alpha-methyl-branched version. | iaea.org |
| 14-(iodophenyl)-3-(R,S)methyltetradecanoic acid (I-PBMTA) | Mouse | High myocardial concentration (16% injected dose/g at 15 min). | nih.gov |
| 14-(iodophenyl)-3-(R,S)methyltetradecanoic acid (I-PBMTA) | Dog | High myocardial extraction and prolonged retention with low washout, indicating metabolic trapping. | oup.comnih.gov |
These preclinical investigations using this compound and its analogs have been pivotal in establishing the principles of using radioiodinated fatty acids to study myocardial metabolism. The findings have demonstrated that structural modifications, such as methyl branching, can effectively alter the metabolic fate of these tracers, leading to agents that are retained in the myocardium and are suitable for imaging studies to detect abnormalities in fatty acid utilization. oup.comnih.goviaea.org
Evaluation of Lipid Turnover and Accumulation in Myocardial Tissue under Varying Physiological Conditions
The heart relies on fatty acids as a primary energy source, and the balance between their uptake, oxidation, and storage is critical for normal cardiac function. nih.govmdpi.com Under different physiological states, such as fasting or exercise, and in pathological conditions like ischemia or diabetes, the heart's metabolism adapts, often altering the preference between fatty acids and other substrates like glucose. nih.govcfrjournal.comnih.gov Pathological conditions can lead to an imbalance between fatty acid uptake and oxidation, resulting in the accumulation of lipids within cardiomyocytes, a condition known as intramyocardial lipid accumulation or cardiac steatosis. mdpi.comresearchgate.net This accumulation of lipids, including triglycerides and other lipid intermediates, is associated with cardiac dysfunction, a phenomenon termed lipotoxicity. mdpi.comresearchgate.net
Radioiodinated fatty acid analogs have been developed as tracers to non-invasively study myocardial fatty acid metabolism using techniques like single-photon emission computed tomography (SPECT). medscape.comresearchgate.net These tracers allow for the assessment of myocardial fatty acid uptake, turnover, and oxidation. The general principle involves tracking the uptake and clearance of the radiolabeled fatty acid from the myocardium. The rate of clearance is often correlated with the rate of β-oxidation. snmjournals.org For instance, studies with other iodinated fatty acids, such as 15-(p-iodophenyl)pentadecanoic acid (IPPA) and iodohexadecanoic acid, have been used to evaluate changes in myocardial lipid metabolism under conditions of ischemia or with pharmacological inhibition of β-oxidation. medscape.comsnmjournals.org
While these general principles are well-established, specific preclinical studies evaluating lipid turnover and accumulation in myocardial tissue using This compound under a range of varying physiological conditions are not extensively detailed in the currently available literature. The influence of conditions such as increased cardiac work, substrate competition with glucose, or in animal models of insulin (B600854) resistance on the specific kinetics of this compound in the heart requires further investigation.
Elucidation of Intracellular Lipid Trafficking and Storage Mechanisms in Cellular and Animal Models
Once inside the cell, fatty acids are directed towards different metabolic fates: either β-oxidation for energy production in the mitochondria or esterification into complex lipids, such as triglycerides and phospholipids, for storage or incorporation into cellular membranes. researchgate.net The trafficking of fatty acids and their derivatives between organelles is a complex and highly regulated process.
Research using analogs of myristic acid (a 14-carbon saturated fatty acid) has provided insights into the intracellular fate of fatty acids. One study demonstrated that This compound can be metabolically incorporated into proteins. Specifically, it was shown to be attached to the N-terminus of the pp60v-src protein in vitro. researchgate.net When cells were labeled with ω-[¹²⁵I]iodo-fatty acids, the resulting this compound-modified pp60v-src was found to associate preferentially with membrane fractions. researchgate.net This finding suggests that after entering the cell, this compound can be activated and utilized in protein acylation, a post-translational modification that often directs proteins to specific membrane locations. researchgate.netnih.govcreative-diagnostics.com
The storage of fatty acids occurs within lipid droplets, which are dynamic organelles that sequester neutral lipids. nih.gov While fluorescently labeled fatty acid analogs like BODIPY-C12 have been used to visualize uptake and incorporation into lipid droplets in real-time in various cell types, specific studies detailing the trafficking of this compound to lipid droplets in cardiomyocytes or other cellular models are not prominently available. nih.gov The precise mechanisms governing the partitioning of this compound between mitochondrial oxidation, protein acylation, and storage in lipid droplets remain an area for further research.
Investigations into Broader Biochemical Pathways
Tracking Carbon Flow and Substrate Interconversion within Central Metabolic Pathways
Stable isotope tracers are powerful tools for mapping the flow of carbon atoms through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. semanticscholar.org By introducing a substrate labeled with a stable isotope like ¹³C, researchers can track its conversion into a series of downstream intermediates, providing a dynamic view of metabolic fluxes. semanticscholar.org For example, ¹³C-labeled glucose or fatty acids can be used to determine their relative contributions to the acetyl-CoA pool that enters the TCA cycle. medscape.com
This metabolic tracing can reveal substrate competition and switching, such as the suppression of glucose oxidation by fatty acids, a phenomenon known as the Randle cycle. medscape.complos.org In the post-ischemic heart, for instance, the interplay between glucose and fatty acid oxidation is altered. medscape.com
Despite the utility of these techniques, there is a lack of specific published research that has utilized This compound as a tracer to track carbon flow and substrate interconversion within central metabolic pathways. Such studies would be valuable to understand how this specific fatty acid analog integrates into and influences the broader metabolic network of the cell.
Identification of Specific Enzymatic Transformations and Downstream Metabolite Formation
The metabolic fate of a fatty acid is determined by a series of enzymatic transformations. The initial and critical step for its metabolism is the activation to its acyl-CoA derivative, a reaction catalyzed by acyl-CoA synthetases (ACS). nih.govnih.gov This family of enzymes exhibits varying specificities for fatty acids of different chain lengths and degrees of saturation. mdpi.comnih.gov It is presumed that this compound, as a C14 fatty acid, would be a substrate for a long-chain acyl-CoA synthetase to form 14-iodo-tetradecanoyl-CoA before it can enter downstream pathways like β-oxidation or protein acylation.
Once activated, the fatty acyl-CoA can be transported into the mitochondria for β-oxidation, a process that sequentially shortens the carbon chain, producing acetyl-CoA. However, the presence of the iodine atom at the terminal (ω) position of this compound may influence its metabolism. Another potential enzymatic transformation is the removal of the iodine atom, a process known as deiodination or dehalogenation. oup.comwjgnet.com In biological systems, enzymes such as iodothyronine deiodinases are responsible for removing iodine from thyroid hormones. iaea.org These enzymes, which contain the rare amino acid selenocysteine, catalyze reductive dehalogenation. iaea.org While it is plausible that similar enzymatic systems could act on an iodinated fatty acid, specific studies identifying the enzymes responsible for the deiodination of this compound and characterizing its dehalogenated metabolites are not currently available in the literature.
A study investigating the biosynthesis of unusual 14-carbon unsaturated fatty acids in the retina found that they could be derived from longer-chain fatty acids through a process of retroconversion, likely involving limited β-oxidation. researchgate.net This suggests that the C14 backbone of this compound could potentially undergo β-oxidation, although the fate of the iodine atom during this process is uncharacterized.
Table 1: Potential Enzymatic Transformations of this compound
| Transformation | Enzyme Class | Potential Product | Status of Research |
| Acyl-CoA Synthesis | Acyl-CoA Synthetase (ACSL) | 14-Iodo-tetradecanoyl-CoA | Presumed, not specifically demonstrated |
| Deiodination | Deiodinase/Dehalogenase | Tetradecanoic Acid | Hypothetical, not demonstrated |
| β-Oxidation | Acyl-CoA Dehydrogenases, etc. | Acetyl-CoA, Shorter-chain iodo-fatty acids | Possible, not specifically demonstrated |
| Protein Acylation | N-Myristoyltransferase (possible) | N-terminal protein modification | Demonstrated for pp60v-src researchgate.net |
Exploration of Lipid-Mediated Signaling Cascades in Cellular Systems
Lipids and their derivatives are not just energy sources and structural components; they are also critical signaling molecules that regulate a vast array of cellular processes. researchgate.net Key lipid signaling pathways include those mediated by phosphoinositides, which are phosphorylated forms of phosphatidylinositol. nih.govresearchgate.netaai.org These molecules act as docking sites on membranes to recruit and activate signaling proteins, influencing processes like cell growth, survival, and membrane trafficking. aai.org
Another major aspect of lipid signaling involves protein acylation, the covalent attachment of fatty acids to proteins. nih.govcreative-diagnostics.comaai.org This modification, including myristoylation (attachment of a C14 fatty acid) and palmitoylation, can alter a protein's localization, stability, and interaction with other proteins, thereby modulating signaling cascades. nih.govnih.gov For example, many signaling proteins, including Src-family kinases, are targeted to specific membrane domains through fatty acylation, which is essential for their function. plos.org
As mentioned previously, This compound has been shown to be incorporated into the pp60v-src protein, which is a known signaling kinase. researchgate.net This suggests that the fatty acid analog can enter the biochemical pathways related to protein acylation. By being incorporated in place of a natural fatty acid like myristate, it has the potential to influence the signaling functions of the modified protein. However, direct investigations into how the incorporation of this compound specifically alters downstream signaling events or lipid-mediated signaling cascades have not been reported. There is no available evidence linking this compound to the modulation of phosphoinositide signaling or other lipid-mediated signaling pathways.
Analytical Methodologies for 14 Iodotetradecanoic Acid and Its Metabolites in Research
Advanced Spectroscopic Techniques for Isotopic Detection and Structural Elucidation
Spectroscopic methods are indispensable for obtaining detailed structural information and for sensitively detecting isotopically labeled compounds. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are at the forefront of these analytical approaches.
High-Resolution Radio-Chromatography Coupled with Mass Spectrometry for Metabolite Profiling
The coupling of liquid chromatography (LC) with high-resolution mass spectrometry (HR-MS) is a powerful strategy for profiling the metabolites of 14-iodotetradecanoic acid. This technique allows for the physical separation of the parent compound from its metabolites, followed by their highly accurate mass measurement.
Methodologies developed for long-chain and very-long-chain fatty acids are directly applicable. nih.govnih.gov Typically, the process involves separating the fatty acids using reversed-phase chromatography, followed by electrospray ionization (ESI) and analysis by an HR-MS instrument, such as an Orbitrap or time-of-flight (TOF) mass spectrometer. nih.govnih.gov The high resolving power of these instruments allows for the determination of the elemental composition of metabolites from their accurate mass, facilitating their identification. ukisotope.com The presence of the iodine atom in this compound provides a distinct isotopic signature that can be readily identified in mass spectra, simplifying the process of distinguishing drug-related metabolites from endogenous molecules.
A general workflow for metabolite profiling using HR-MS involves:
Sample Preparation: Extraction of lipids from biological matrices (e.g., plasma, tissue homogenates).
Chromatographic Separation: Injection of the extract onto an LC system to separate the parent compound and its metabolites.
Mass Spectrometric Analysis: Detection and fragmentation of eluting compounds to obtain precursor and product ion data.
Data Mining: Post-acquisition analysis to identify potential metabolites by searching for predicted mass shifts corresponding to common biotransformations (e.g., oxidation, chain shortening) relative to the parent compound. nih.gov
This approach enables the comprehensive profiling of metabolic pathways, such as β-oxidation, by identifying chain-shortened iodinated fatty acid metabolites.
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Characterization of Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of this compound and its metabolites. nih.govnih.gov While MS provides information on molecular weight and elemental composition, NMR reveals the precise connectivity of atoms within a molecule.
For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for full characterization:
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The protons on the carbon adjacent to the iodine atom (C14) would exhibit a characteristic chemical shift.
¹³C NMR: Shows the signals for each unique carbon atom. The presence of the heavy iodine atom causes a significant upfield shift for the directly attached carbon (C14), a key indicator for structural confirmation.
DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) shows proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range proton-carbon correlations, allowing for the complete assembly of the carbon skeleton. nih.gov
These techniques are critical for definitively identifying the position of modifications in metabolites, such as the location of a hydroxyl group following oxidation, which can be challenging to determine by mass spectrometry alone.
| NMR Technique | Information Provided for this compound Analysis |
| ¹H NMR | Identifies and quantifies protons; shows characteristic shifts for protons near the iodine atom and carboxyl group. |
| ¹³C NMR | Identifies all unique carbon atoms; C14 signal is significantly shifted due to the iodine substituent. |
| DEPT | Differentiates between CH₃, CH₂, and CH carbons along the fatty acid chain. |
| COSY | Establishes the connectivity of adjacent protons, confirming the linear alkyl chain structure. |
| HSQC | Correlates each proton with its directly bonded carbon atom. |
| HMBC | Shows correlations between protons and carbons over 2-3 bonds, confirming the overall molecular structure. |
Chromatographic Separation Techniques for Fatty Acids and Related Biomolecules
Chromatography is the cornerstone of analyzing this compound in complex biological samples, enabling its separation from a multitude of other endogenous compounds before detection and quantification.
Applications of Reversed-Phase Chromatography in Fatty Acid Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for separating fatty acids. nih.gov In this technique, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (typically a mixture of water with acetonitrile (B52724) or methanol). nih.govnih.gov Fatty acids are separated based on their hydrophobicity; retention increases with chain length and decreases with the number of double bonds. nih.gov
This compound, a saturated 14-carbon fatty acid, would elute in a predictable manner relative to other common fatty acids. It would be retained longer than shorter-chain fatty acids (e.g., lauric acid, C12:0) and would elute earlier than longer-chain fatty acids (e.g., palmitic acid, C16:0). Its retention time would be similar to, but slightly different from, its non-iodinated counterpart, myristic acid (C14:0), due to the increased molecular weight and slight change in polarity from the iodine atom.
Table: Predicted Elution Order of Fatty Acids in Reversed-Phase HPLC
| Fatty Acid | Structure | Predicted Retention Time |
|---|---|---|
| Linolenic Acid | C18:3 | Earliest |
| Linoleic Acid | C18:2 | ↓ |
| Oleic Acid | C18:1 | ↓ |
| Myristic Acid | C14:0 | ↓ |
| This compound | C14:0 (Iodinated) | ↓ |
| Palmitic Acid | C16:0 | ↓ |
Ion Exclusion and Ion Exchange Chromatography for Diverse Organic Acid Profiling
When analyzing this compound in the context of a broader organic acid profile, ion chromatography techniques are highly effective. These methods separate molecules based on their ionic properties.
Ion Exclusion Chromatography (IEC): This technique is particularly suited for separating weak organic acids from strong inorganic acids. researchgate.net The stationary phase is a high-capacity cation exchange resin in the H⁺ form. Strong acids are fully ionized and repelled from the negatively charged resin surface (Donnan exclusion), causing them to elute quickly. researchgate.netresearchgate.net Weaker acids like this compound are only partially ionized and can penetrate the resin pores, leading to longer retention times. researchgate.net Separation among different carboxylic acids is based on differences in their pKa values and hydrophobicity. researchgate.net
Ion Exchange Chromatography (IEC): In this method, typically anion exchange for acid analysis, ionic analytes in the mobile phase compete with counter-ions for charged sites on the stationary phase. Carboxylic acids are retained on an anion exchange column, and their elution is controlled by the ionic strength and pH of the mobile phase. This method provides excellent separation of a wide range of organic and inorganic anions.
These techniques are valuable for cleaning up complex samples, such as urine or cell culture media, by separating the target fatty acid from interfering ionic species prior to analysis by mass spectrometry or radiometric detection.
Quantitative Radiometric Analysis in Biological Matrices
When this compound is synthesized using a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), its uptake, distribution, and metabolism in tissues can be quantified with high sensitivity using radiometric methods. nih.govnih.gov This approach is foundational for its use as a tracer in metabolic studies and for single-photon emission computed tomography (SPECT) imaging. nih.govnih.gov
The primary method for quantification is liquid scintillation counting. nih.gov In this process, tissue samples (e.g., heart, liver, blood) are harvested at various time points after administration of the radiolabeled compound. The tissues are homogenized and/or lipids are extracted. The extract is then mixed with a scintillation cocktail in a vial. The radioactive decay of the iodine isotope emits energy that excites solvent molecules in the cocktail, which in turn transfer that energy to fluor molecules. The fluors emit photons of light (scintillations) that are detected and counted by a photomultiplier tube in a scintillation counter.
The resulting count rate, typically in counts per minute (CPM) or disintegrations per minute (DPM), is directly proportional to the amount of radioactivity in the sample. By comparing the sample counts to a standard of known activity, the absolute amount of the radiolabeled fatty acid and its metabolites in the tissue can be determined. This data is often expressed as a percentage of the injected dose per gram of tissue (%ID/g), allowing for quantitative assessment of tissue uptake and clearance kinetics. nih.govnih.gov This method is essential for biodistribution studies that evaluate the suitability of radioiodinated fatty acids as diagnostic imaging agents. nih.govresearchgate.net
Liquid Scintillation Counting and Accelerator Mass Spectrometry for Precise Radioactivity Quantification
Radiolabeled this compound, typically with isotopes like Carbon-14 (¹⁴C) or Iodine-125 (¹²⁵I), allows for highly sensitive tracing of its metabolic fate. Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS) are two primary techniques for the precise quantification of the radioactivity associated with the compound and its metabolites.
Liquid Scintillation Counting (LSC) is a widely used technique for quantifying beta-emitting isotopes such as ¹⁴C. uwm.edunrc.gov The principle involves dissolving or suspending the sample containing the radiolabeled analyte in a liquid scintillation cocktail. nrc.gov This cocktail contains a solvent and fluors (scintillators) that emit light upon interaction with the beta particles emitted during radioactive decay. The emitted light is detected by photomultiplier tubes and converted into an electrical signal, which is proportional to the amount of radioactivity in the sample. columbia.edu
For the analysis of ¹⁴C-labeled this compound, tissue or plasma samples are first processed to extract the fatty acid fraction. This may involve homogenization, lipid extraction using organic solvents, and separation of different lipid classes. The resulting extract is then mixed with a suitable scintillation cocktail for counting. researchgate.net Quenching, a phenomenon that reduces the efficiency of light production and detection, can be a significant challenge, especially with colored or chemically complex biological samples. columbia.edu Therefore, appropriate sample preparation and quench correction methods are essential for accurate quantification. uwm.edu
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for measuring rare, long-lived radioisotopes like ¹⁴C. radiocarbon.comox.ac.ukwikipedia.org Unlike LSC, which measures radioactive decay, AMS directly counts the number of individual radionuclide atoms in a sample. radiocarbon.comox.ac.uk This results in a much higher detection efficiency, allowing for the use of significantly smaller sample sizes and lower doses of the radiolabeled tracer. ox.ac.uk
The AMS process involves converting the sample into a solid graphite (B72142) target through combustion and graphitization. radiocarbon.com The graphite is then ionized, and the resulting ions are accelerated to high energies in a particle accelerator. ox.ac.ukwikipedia.org At these energies, molecular isobars that could interfere with the detection of ¹⁴C are destroyed. wikipedia.org The ¹⁴C ions are then separated from other isotopes by magnetic and electrostatic analyzers and counted in a detector. ox.ac.uk The high sensitivity of AMS makes it particularly valuable for studies where the concentration of the tracer is very low or when analyzing small biological samples. radiocarbon.com Research on individual fatty acids has demonstrated that high-precision ¹⁴C data can be obtained from samples containing as little as 10-30 micrograms of carbon. nih.gov
Development and Validation of Analytical Procedures for Tracer Measurement in Complex Biological Samples
To accurately quantify this compound and its various metabolites in complex biological matrices such as plasma, urine, and tissue homogenates, robust analytical procedures are essential. These methods, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), must be meticulously developed and validated to ensure reliable and reproducible results. nih.govresearchgate.net
The development of an analytical method begins with optimizing sample preparation to effectively extract the analytes of interest from the biological matrix while removing interfering substances. creative-proteomics.comepa.gov Common sample preparation techniques for fatty acids include protein precipitation, liquid-liquid extraction, and solid-phase extraction. creative-proteomics.commdpi.com For fatty acids, derivatization to form esters, such as methyl or ethyl esters, is often performed to improve their chromatographic properties and ionization efficiency in the mass spectrometer. researchgate.netcreative-proteomics.com
Once the sample preparation is established, the chromatographic conditions are optimized to achieve good separation of this compound from its potential metabolites and endogenous matrix components. This involves selecting the appropriate column, mobile phase composition, and gradient elution profile. nih.govresearchgate.net The mass spectrometric parameters are then tuned to ensure sensitive and specific detection of the target analytes. This is typically achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. nih.gov
Method Validation is a critical step to demonstrate that the analytical procedure is suitable for its intended purpose. The validation process is guided by regulatory guidelines and typically assesses the following parameters: gmp-compliance.orgnih.goveuropa.eueuropa.eu
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates, both within the same day (intra-day) and on different days (inter-day).
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated using a series of calibration standards prepared in the same biological matrix. The linearity of the curve and the appropriate weighting factor for the regression analysis are determined.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. This is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures.
The table below provides a hypothetical example of the validation results for an LC-MS/MS method for the quantification of this compound in human plasma.
Table 1: Hypothetical Validation Summary for the Quantification of this compound in Human Plasma by LC-MS/MS
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 5.1% - 9.8% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -4.5% to 6.3% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -2.8% to 7.1% |
| Recovery | Consistent and reproducible | 85.2% - 92.5% |
| Matrix Effect | No significant ion suppression or enhancement | CV of response ratios < 15% |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, with acceptable accuracy and precision | 1 ng/mL |
This table is for illustrative purposes and does not represent actual experimental data.
Emerging Research Frontiers and Future Perspectives for 14 Iodotetradecanoic Acid Analogs
Design and Synthesis of Next-Generation Radiolabeled Fatty Acid Probes with Enhanced Metabolic Fidelity
The development of novel radiolabeled fatty acid probes is essential for advancing the non-invasive imaging of metabolic processes. The primary goal in designing next-generation probes is to enhance their metabolic fidelity, ensuring they accurately mimic the behavior of their natural counterparts while providing a clear and stable imaging signal.
Researchers are exploring various synthetic strategies to create these advanced tracers. snmjournals.org The choice of radionuclide is critical and depends on the imaging modality, such as Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). For SPECT, radioiodinated fatty acids, including analogs of 14-iodotetradecanoic acid, have been synthesized. researchgate.net For PET imaging, isotopes like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F) are commonly used. snmjournals.orgmdpi.com The synthesis of these probes often involves multi-step chemical reactions, including nucleophilic substitution, to attach the radioisotope to the fatty acid backbone. snmjournals.org
A significant challenge is that chemical modifications, including the introduction of a radiolabel, can alter the molecule's biological properties. For instance, early radioiodinated fatty acids like 15-(p-[¹²³I]iodophenyl)pentadecanoic acid ([¹²³I]IPPA) showed rapid heart uptake but were also quickly washed out, limiting their clinical utility. nih.gov To overcome such limitations, current design strategies focus on creating probes that are not only efficiently taken up by tissues but are also metabolically trapped, allowing for more stable and prolonged imaging. This can involve modifications to the fatty acid chain to influence its interaction with metabolic enzymes.
Another approach involves conjugating fatty acids to chelating agents like DOTA or HBED-CC, which can then be labeled with radiometals such as gallium-67 (B84094) (⁶⁷Ga). nih.gov This method allows for the creation of a diverse range of probes with potentially improved pharmacokinetic profiles. The design and synthesis of these complex molecules require careful consideration of factors like lipophilicity and steric hindrance to ensure they retain their ability to act as substrates for fatty acid transport and metabolism pathways. scielo.br
The table below summarizes various approaches in the design and synthesis of radiolabeled fatty acid probes.
| Probe Type / Strategy | Radionuclide | Key Features & Goals | Synthesis Approach | Reference |
| Radioiodinated Fatty Acids | ¹²³I | Tracers for SPECT imaging to study fatty acid fate based on saturation. | Isotopic exchange reaction on iodinated fatty acid precursors. | researchgate.net |
| ¹¹C-Labeled Triazolones | ¹¹C | PET probes targeting Fatty Acid Synthase (FASN) for cancer imaging. | Alkylation of a precursor molecule using [¹¹C]CH₃I or [¹¹C]CH₃OTf. | mdpi.com |
| ⁹⁹ᵐTc-Complexes | ⁹⁹ᵐTc | Fatty acid-mimetic agents for myocardial imaging with improved residence time. | Synthesis of a fatty acid-mimetic ligand with a HYNIC chelator, followed by radiolabeling. | scielo.br |
| ⁶⁷Ga-Conjugated Fatty Acids | ⁶⁷Ga | Development of radiogallium-labeled fatty acids for myocardial metabolic imaging. | Conjugation of fatty acids to chelating agents (DOTA, HBED-CC) followed by labeling with ⁶⁷Ga. | nih.gov |
| ¹⁸F-Labeled Fatty Acids | ¹⁸F | PET probes for studying short-chain fatty acid biochemistry and metabolism. | Two-step nucleophilic substitution/deprotection synthetic scheme. | snmjournals.org |
Integration of this compound Tracer Studies with Multi-Omics Approaches for Holistic Metabolic Understanding
To achieve a comprehensive understanding of lipid metabolism, researchers are increasingly integrating data from tracer studies with multi-omics technologies, particularly lipidomics and metabolomics. nih.gov This integrated approach, often termed "tracer lipidomics," moves beyond the static snapshot of metabolite levels provided by traditional lipidomics. researchgate.netportlandpress.com By using isotopically labeled tracers, such as deuterium-labeled fatty acids, scientists can track the dynamic flux of these molecules through various metabolic pathways. researchgate.netuniversiteitleiden.nl
This method allows for the precise measurement of the incorporation of the tracer into a wide array of complex lipids, revealing the rates of synthesis, elongation, desaturation, and catabolism. portlandpress.comfrontiersin.org When combined with mass spectrometry, it becomes a powerful tool to pinpoint which enzymes and pathways are affected in different physiological or pathological states. researchgate.netfrontiersin.org
For example, in studies of long-chain fatty acid β-oxidation disorders (lcFAOD), tracer-based lipidomics using deuterium-labeled oleic acid in patient-derived fibroblasts helped to identify the specific fate of accumulating fatty acids. universiteitleiden.nlresearchgate.net This approach not only confirmed the rerouting of fatty acids into neutral lipid storage but also led to the discovery of disease-specific candidate biomarkers that were not apparent from steady-state lipid profiling alone. universiteitleiden.nlresearchgate.net
The integration with other omics, such as genomics and proteomics, can provide a multi-layered view of metabolic regulation. By correlating metabolic flux data from tracer studies with gene and protein expression levels, researchers can build more complete models of metabolic networks and identify key regulatory nodes that control lipid homeostasis. This holistic understanding is critical for unraveling the complex metabolic reprogramming that occurs in diseases like cancer, diabetes, and non-alcoholic fatty liver disease (NAFLD). youtube.com
The benefits of this integrative strategy are summarized in the table below.
| Benefit | Description | Relevance to Metabolic Research | Reference |
| Dynamic Pathway Analysis | Measures the rate of metabolic conversions (flux), providing a dynamic view of metabolism rather than a static snapshot. | Pinpoints specific enzymatic steps and pathways that are altered in disease states. | researchgate.netportlandpress.com |
| Enhanced Biomarker Discovery | Identifies metabolites whose flux, rather than steady-state level, is a better indicator of disease. | Led to the discovery of novel candidate biomarkers for mitochondrial β-oxidation disorders. | universiteitleiden.nlresearchgate.net |
| Holistic System View | Combines metabolic flux data with genomic, proteomic, and other omics data for a comprehensive understanding of regulation. | Elucidates complex regulatory networks and the interplay between different biological layers in metabolic diseases. | nih.govresearchgate.net |
| Mechanistic Insights | Traces the fate of specific precursors into a multitude of downstream products, clarifying metabolic pathways. | Helps to understand how accumulating intermediates in metabolic disorders influence cellular lipid homeostasis. | universiteitleiden.nl |
Application of Systems Biology and Computational Modeling to Predict Lipid Metabolism Dynamics
The immense complexity of lipid metabolism, with its vast number of reactions and interacting components, makes it an ideal candidate for systems biology and computational modeling approaches. nih.govnih.gov These methods provide a framework to organize biological knowledge, analyze complex datasets, and predict the dynamic behavior of metabolic networks under various conditions. mdpi.comtue.nl
Computational models of lipid metabolism range in scope and detail. Some models focus on specific pathways, such as the detailed kinetic model of fatty acid β-oxidation developed by van Eunen and colleagues. ebi.ac.ukplos.org This type of model, which incorporates enzyme kinetics and experimentally determined parameters, can accurately predict the flux through the pathway and the concentrations of intermediate metabolites. ebi.ac.ukplos.org Such models have been instrumental in revealing how substrate overload, a condition relevant to obesity, can lead to a drop in β-oxidation flux due to competitive inhibition among acyl-CoA dehydrogenases. ebi.ac.ukplos.org
Other models take a broader, multi-compartmental approach to simulate lipid metabolism across different tissues, such as adipose tissue, liver, and muscle. plos.orgnih.gov These models can describe the dynamics of key metabolites like non-esterified fatty acids (NEFA), triglycerides, and glucose in both fasting and postprandial states. plos.org By comparing model simulations with experimental data, including data from arteriovenous measurements and stable isotope tracer studies, researchers can refine their understanding of metabolic regulation, such as the differential activation of lipases and the contribution of glyceroneogenesis. plos.orgnih.gov
The development of these models is a key part of the systems biology cycle, where models are built based on existing knowledge and experimental data (including multi-omics data), used to generate new hypotheses, and then tested and refined with further experiments. mdpi.com This iterative process enhances our ability to understand and predict the complex dynamics of lipid metabolism in both health and disease. nih.govresearchgate.net
The table below outlines different computational modeling approaches used in lipid metabolism research.
| Modeling Approach | Description | Application Example | Reference |
| Kinetic Modeling | Uses ordinary differential equations (ODEs) based on detailed enzyme kinetic rate laws to simulate pathway dynamics. | Predicting the flux and metabolite concentrations in fatty acid β-oxidation, revealing vulnerability to substrate overload. | ebi.ac.ukplos.orgportlandpress.com |
| Flux Balance Analysis (FBA) | A constraint-based method that analyzes metabolite fluxes through a stoichiometric network, often at a genome scale. | Analyzing the overall distribution of metabolic fluxes in lipid metabolism, though it lacks dynamic information. | nih.gov |
| Multi-Compartment Physiological Models | Describe the dynamic exchange and metabolism of substrates between different body tissues (e.g., plasma, adipose, liver). | Modeling postprandial NEFA dynamics and the effects of insulin (B600854) signaling on adipose tissue metabolism. | plos.orgnih.gov |
| Cybernetic Modeling | A goal-oriented approach where metabolic regulation is assumed to be driven towards achieving specific cellular objectives. | Predicting metabolic phenomena like gene knockout effects and complex substrate uptake patterns in lipid metabolism. | mdpi.com |
Translational Research Applications of this compound Analogs in Preclinical Models of Metabolic Diseases
Radiolabeled fatty acid analogs, including those structurally related to this compound, are invaluable tools in translational research, particularly in the study of metabolic diseases using preclinical animal models. physiology.orgselvita.com These tracers allow for the non-invasive, in vivo assessment of fatty acid uptake, distribution, and metabolism, providing critical insights into the pathophysiology of conditions like obesity, type 2 diabetes, and cardiovascular disease. physiogenex.comnih.gov
Preclinical studies often utilize rodent models that mimic human metabolic disorders, such as diet-induced obesity models or genetic models like the ob/ob mouse. selvita.comcyagen.com In these models, stable isotope tracers can be used to track the oxidative fates of both dietary (exogenous) and stored (endogenous) fatty acids in real-time. insidescientific.comslideshare.net For instance, studies have used ¹³C-labeled nutrients to investigate how different dietary fatty acids are differentially oxidized or stored by the body, providing a deeper understanding of nutrient partitioning. slideshare.net
PET imaging with radiolabeled fatty acids like [¹¹C]palmitate has been employed in mice to quantify tissue-specific fatty acid uptake. nih.gov Such studies have been crucial in demonstrating the key role of endothelial cell CD36 as a gatekeeper for fatty acid entry into tissues like the heart, skeletal muscle, and brown adipose tissue. nih.gov By using cell-specific knockout mice, researchers could show that deleting CD36 in endothelial cells, but not in cardiomyocytes, reduced heart fatty acid uptake and improved systemic glucose tolerance in mice on a high-fat diet. nih.gov
Furthermore, tracer studies in preclinical models are essential for evaluating the efficacy of new therapeutic compounds. physiogenex.com For example, ex vivo assays using tissues isolated from animal models can measure the direct effect of a drug candidate on processes like fatty acid oxidation in muscle or lipolysis in adipocytes. physiogenex.com These preclinical evaluations provide proof-of-concept and help select the most promising candidates for further development. The use of FGF21 analogs in preclinical models of atherosclerosis has demonstrated their potential to reduce plaque formation and lower lipid profiles, highlighting a pathway from preclinical tracer studies to potential clinical therapies. nih.gov
The table below provides examples of translational research using fatty acid analogs in preclinical models.
| Research Area | Preclinical Model | Tracer/Analog Used | Key Findings / Application | Reference |
| Obesity / Nutrient Oxidation | Small mammals (e.g., hamsters) | ¹³C-labeled palmitic acid | Tracing the differential oxidation of dietary vs. stored lipids to understand energy metabolism and the effects of diet. | insidescientific.comslideshare.net |
| Insulin Resistance / Diabetes | High-fat diet-fed mice; EC-Cd36–KO mice | Radiolabeled long-chain FAs; [¹¹C]palmitate | Demonstrated that endothelial CD36 is crucial for tissue fatty acid uptake and that its deletion improves glucose homeostasis. | nih.gov |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Human and mouse models | Labeled fatty acids | Tracing the flux of different fatty acid sources (dietary, plasma free fatty acids, de novo lipogenesis) to liver triglycerides. | youtube.com |
| Drug Efficacy Testing | Rat, mouse, hamster models of metabolic disease | Radio-tracers | Ex vivo assessment of a compound's effect on fatty acid oxidation in muscle and lipolysis in adipocytes. | physiogenex.com |
| Atherosclerosis | apoE-/- mice | FGF21 analog (LY2405319) | Showed that FGF21 analogs can reduce atheromatous plaque and lower lipid levels, indicating therapeutic potential. | nih.gov |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for obtaining high-purity 14-Iodotetradecanoic acid, and how can purity be rigorously assessed?
- Methodological Answer : Synthesis typically involves iodination of tetradecanoic acid derivatives using iodine sources (e.g., I₂ with oxidizing agents) under controlled conditions (e.g., inert atmosphere to prevent side reactions). Purification via column chromatography or recrystallization is critical. Purity assessment requires tandem techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., disappearance of precursor signals).
- Mass Spectrometry (MS) : For molecular ion verification.
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% threshold).
- Example Data: A typical NMR spectrum should show a singlet for the iodine-bearing carbon at δ 2.8–3.2 ppm .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-I bonds (500–600 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments (e.g., iodine’s inductive effect shifts neighboring carbons).
- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline).
- Retention Time Cross-Validation : Compare HPLC/GC retention times with standards .
Q. How does the solubility profile of this compound vary across solvents, and what experimental parameters influence reproducibility?
- Methodological Answer : Conduct solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) at standardized temperatures (25°C ± 0.5°C). Use gravimetric analysis or UV-Vis spectroscopy for quantification.
- Critical Parameters: Solvent degassing, equilibration time (>24 hrs), and particle size uniformity.
- Example Data:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 120 ± 5 | 25 |
| Ethanol | 45 ± 3 | 25 |
| Hexane | <1 | 25 |
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how can competing pathways be minimized?
- Methodological Answer : Investigate via kinetic studies (e.g., monitoring reaction intermediates via stopped-flow NMR) and computational modeling (DFT calculations for transition states). Competing pathways (e.g., β-hydride elimination) can be suppressed by:
- Using Pd-based catalysts with bulky ligands to sterically hinder side reactions.
- Optimizing solvent polarity (e.g., DMF for stabilizing ionic intermediates).
- Reference: Contrast observed yields with theoretical models to identify deviations .
Q. How does thermal stability of this compound vary under oxidative vs. inert atmospheres, and what degradation products are formed?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under N₂ vs. O₂. Analyze degradation products via GC-MS or LC-MS.
- Key Observations:
- In O₂: Major degradation products include iodinated alkanes and CO₂.
- In N₂: Predominantly decarboxylation to 1-iodotetradecane.
- Statistical Validation: Use Arrhenius plots to derive activation energies for decomposition pathways .
Q. How can contradictory literature data on the biological activity of this compound be resolved?
- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:
- Standardize Assays : Compare only studies using identical cell lines (e.g., HepG2) and exposure times.
- Control for Impurities : Re-evaluate historical data using modern purity thresholds (e.g., HPLC >95%).
- Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., solvent choice, concentration ranges).
- Case Study: Discrepancies in IC₅₀ values may arise from DMSO solvent effects on membrane permeability .
Guidance for Data Presentation
- Tables/Figures : Embed raw data in appendices; highlight processed data (e.g., normalized spectra, kinetic plots) in the main text. Use error bars and p-values to indicate significance .
- Reproducibility : Document instrument calibration protocols (e.g., NMR shimming, HPLC column lot numbers) and environmental controls (humidity, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
